1-(2-fluoro-5-methyl-4-nitrophenyl)-4-methylpiperidine
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Overview
Description
1-(2-Fluoro-5-methyl-4-nitrophenyl)-4-methylpiperidine is an organic compound that belongs to the class of piperidines It is characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to a phenyl ring, which is further connected to a piperidine ring
Preparation Methods
The synthesis of 1-(2-fluoro-5-methyl-4-nitrophenyl)-4-methylpiperidine typically involves multi-step organic reactions. One common synthetic route includes:
Fluorination: The substitution of a hydrogen atom with a fluorine atom.
Alkylation: The addition of a methyl group to the piperidine ring.
The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.
Chemical Reactions Analysis
1-(2-Fluoro-5-methyl-4-nitrophenyl)-4-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be replaced with other substituents through nucleophilic aromatic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common reagents and conditions used in these reactions include palladium catalysts, hydrogen gas, and solvents like ethanol or methanol. Major products formed from these reactions include amino derivatives and substituted phenyl compounds.
Scientific Research Applications
1-(2-Fluoro-5-methyl-4-nitrophenyl)-4-methylpiperidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting the central nervous system.
Materials Science: The compound’s unique structural features make it a candidate for the synthesis of novel materials with specific electronic or optical properties.
Biological Research: It is used as a probe to study the interactions of fluorinated compounds with biological systems.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial purposes.
Mechanism of Action
The mechanism of action of 1-(2-fluoro-5-methyl-4-nitrophenyl)-4-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the nitro group can participate in redox reactions. The piperidine ring provides structural stability and influences the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
1-(2-Fluoro-5-methyl-4-nitrophenyl)-4-methylpiperidine can be compared with similar compounds such as:
1-(2-Fluoro-4-nitrophenyl)-4-methylpiperidine: Lacks the methyl group on the phenyl ring, which may affect its binding affinity and selectivity.
1-(2-Fluoro-5-methylphenyl)-4-methylpiperidine: Lacks the nitro group, which may influence its redox properties and biological activity.
1-(2-Fluoro-5-methyl-4-nitrophenyl)piperidine: Lacks the methyl group on the piperidine ring, which may affect its pharmacokinetic properties.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds listed above.
Properties
IUPAC Name |
1-(2-fluoro-5-methyl-4-nitrophenyl)-4-methylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O2/c1-9-3-5-15(6-4-9)13-7-10(2)12(16(17)18)8-11(13)14/h7-9H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKQCVNCHGZBMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C(=C2)C)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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